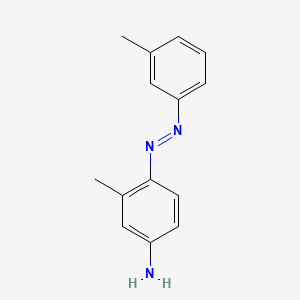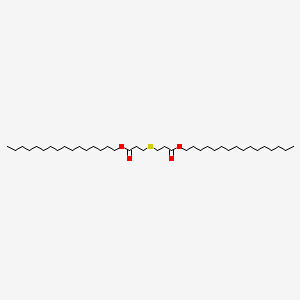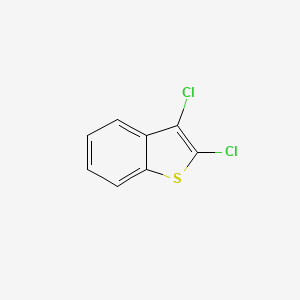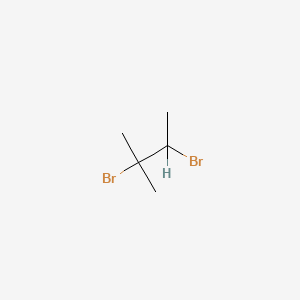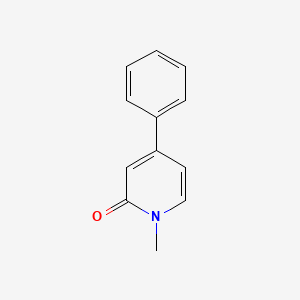
2(1H)-Pyridinone, 1-methyl-4-phenyl-
Vue d'ensemble
Description
“2(1H)-Pyridinone, 1-methyl-4-phenyl-” is a chemical compound that is of interest as a precursor to the neurotoxin MPP+, which causes permanent symptoms of Parkinson’s disease by destroying dopaminergic neurons in the substantia nigra of the brain .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b] indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs based on the combination principles, and synthesized .Applications De Recherche Scientifique
Coordination Compounds and Metal Chelation
A study by Zhang, Rettig, and Orvig (1991) explored the use of 1-aryl-3-hydroxy-2-methyl-4-pyridinones in forming tris(1-aryl-3-hydroxy-2-methyl-4-pyridinonato)aluminum(III), -gallium(III), and -indium(III) complexes. These complexes were characterized using various techniques including single-crystal X-ray diffraction, suggesting potential applications in metal coordination and chelation chemistry (Zaihui Zhang, S. Rettig, & C. Orvig, 1991).
Aromatic Vs Diene Reactivity
The aromatic character of 1-methyl-2(1H)-pyridinone was highlighted in a study by Yadla, Rehman, Rao, and Mahesh (1989). Their research focused on the reaction of 2(1H)-pyridinone and its derivatives with substituted propynenitriles, revealing insights into the compound's reactivity and potential applications in organic synthesis (R. Yadla, H. Rehman, J. M. Rao, & V. K. Mahesh, 1989).
Alzheimer's Therapy
A 2011 study by Scott et al. discussed the use of N-Aryl-substituted 3-(β-D-glucopyranosyloxy)-2-methyl-4(1H)-pyridinones as potential agents for Alzheimer's therapy. Their multifunctional properties as metal chelators, antioxidants, and antibacterial agents make them attractive candidates for addressing neurodegenerative diseases (L. Scott et al., 2011).
HIV-1 Reverse Transcriptase Inhibition
Dollé, Fan, Nguyen, and colleagues (1995) synthesized a series of 4-(Arylthio)-pyridin-2(1H)-ones with significant HIV-1 specific reverse transcriptase inhibitory properties. This research underscores the potential of 2(1H)-pyridinone derivatives in developing HIV treatments (V. Dollé, E. Fan, C. Nguyen et al., 1995).
Antioxidant, Antitumor, and Antimicrobial Activities
El‐Borai, Rizk, Beltagy, and El-Deeb (2013) investigated the antioxidant, antitumor, and antimicrobial activities of new pyrazolopyridine derivatives. This study highlights the broad spectrum of biological activities associated with 2(1H)-pyridinone derivatives (M. El‐Borai, H. F. Rizk, D. Beltagy, & I. Y. El-Deeb, 2013).
Synthesis and Structural Studies
Nelson, Karpishin, Rettig, and Orvig (1988) conducted physical and structural studies of N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones, providing valuable insights into the chemical properties and potential applications of these compounds in various fields (W. Nelson, T. Karpishin, S. Rettig, & C. Orvig, 1988).
Propriétés
IUPAC Name |
1-methyl-4-phenylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-13-8-7-11(9-12(13)14)10-5-3-2-4-6-10/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNWRUULQMZZNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80218166 | |
| Record name | 2(1H)-Pyridinone, 1-methyl-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80218166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2(1H)-Pyridinone, 1-methyl-4-phenyl- | |
CAS RN |
67970-80-3 | |
| Record name | 2(1H)-Pyridinone, 1-methyl-4-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067970803 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(1H)-Pyridinone, 1-methyl-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80218166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



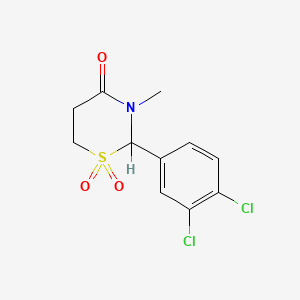
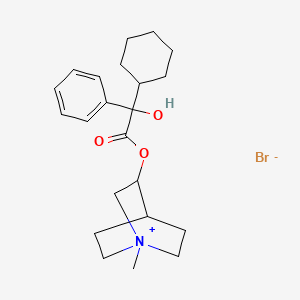
![1,4-Dioxaspiro[4.5]decane, 8-(1,1-dimethylethyl)-](/img/structure/B1619740.png)

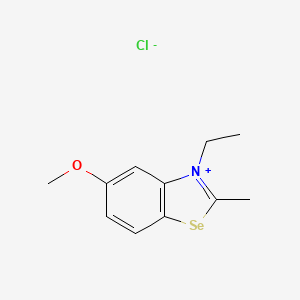


![9,10-Anthracenedione, 1,5-bis[[4-(dimethylamino)phenyl]amino]-](/img/structure/B1619747.png)
